BenchChemオンラインストアへようこそ!

Betaxolol hydrochloride monohydrate

β1‑adrenoceptor selectivity radioligand binding bovine tissue model

Betaxolol hydrochloride monohydrate (CAS 63659‑19‑8) is a crystalline, water‑soluble salt of the cardioselective β1‑adrenoceptor antagonist betaxolol. It lacks intrinsic sympathomimetic activity and membrane‑stabilizing properties.

Molecular Formula C18H32ClNO4
Molecular Weight 361.9 g/mol
Cat. No. B7887569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetaxolol hydrochloride monohydrate
Molecular FormulaC18H32ClNO4
Molecular Weight361.9 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.O.Cl
InChIInChI=1S/C18H29NO3.ClH.H2O/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H;1H2
InChIKeySNUCUHZTWXARFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Betaxolol Hydrochloride Monohydrate – A Quantifiably Differentiated β1‑Selective Adrenergic Antagonist for Research and Formulation


Betaxolol hydrochloride monohydrate (CAS 63659‑19‑8) is a crystalline, water‑soluble salt of the cardioselective β1‑adrenoceptor antagonist betaxolol. It lacks intrinsic sympathomimetic activity and membrane‑stabilizing properties [1]. The monohydrate form is the active pharmaceutical ingredient in the marketed ophthalmic suspension Betoptic S® and in oral antihypertensive tablets [1]. Its well‑defined solid‑state properties—melting range 113–117 °C, aqueous solubility 36 mg mL⁻¹, and loss on drying ≤1.0 %—make it a reproducible reference standard for analytical method development and pharmaceutical formulation [2].

Why β1‑Blockers Cannot Be Interchanged: The Case for Betaxolol Hydrochloride Monohydrate


Although several β1‑selective antagonists share a common pharmacophore, they differ substantially in receptor affinity, selectivity ratios, pharmacokinetic elimination pathways, and inter‑individual response variability. For instance, atenolol and betaxolol are both classified as ‘cardioselective,’ yet betaxolol demonstrates a 2.2‑ to 2.7‑fold higher β1‑selectivity index in isolated tissue preparations and achieves maximal antihypertensive effect at the lowest dose tier, whereas atenolol exhibits a graded dose‑response [1][2]. Such quantitative pharmacodynamic and pharmacokinetic differences translate into distinct clinical utility and research applicability, making direct substitution scientifically unsound and, in regulated environments, non‑compliant with pharmacopoeial identity standards.

Quantitative Differentiation of Betaxolol Hydrochloride Monohydrate Against Key Comparators


2.2‑ to 2.7‑Fold Higher β1‑Selectivity Than Atenolol in Isolated Cardiac and Tracheal Tissues

In competitive radioligand binding experiments using [³H]‑CGP12177 in bovine heart (56 % β1) and trachea (29 % β1), betaxolol exhibited 2.2‑fold (trachea) and 2.7‑fold (heart) greater β1‑adrenoceptor selectivity than atenolol [1]. This finding directly quantifies the superior ability of betaxolol to discriminate between β1 and β2 subtypes in tissues with distinct receptor populations.

β1‑adrenoceptor selectivity radioligand binding bovine tissue model

Five‑Fold Higher Potency In Vivo: 10 mg Betaxolol Equivalent to 50 mg Atenolol on Isoproterenol‑Induced Tachycardia

In a double‑blind, placebo‑controlled crossover study in healthy males, 10 mg oral betaxolol produced the same attenuation of isoproterenol‑induced heart‑rate increase as 50 mg atenolol, demonstrating a 5‑fold potency advantage on a milligram basis [1]. At 40 mg, betaxolol maintained cardioselectivity without evidence of β2‑blockade.

dose‑response cardioselectivity isoproterenol challenge human pharmacodynamics

Reduced Inter‑Individual Variability and Near‑Maximal Effect at Lowest Dose Tier vs. Atenolol

A population dose‑response analysis of 140 hypertensive patients revealed that betaxolol achieved maximal or near‑maximal blood‑pressure reduction at the lowest dose (5–10 mg), whereas atenolol exhibited a graded dose‑response across 25–100 mg [1]. The inter‑individual coefficient of variation (CV) in response was 19 % for betaxolol vs. 31 % for atenolol, and intra‑individual CV in drug concentration was 26 % vs. 62 %, respectively.

population pharmacokinetics‑pharmacodynamics antihypertensive efficacy inter‑individual variability

9‑Fold Higher β1‑Receptor Affinity (Ki) Than Atenolol in Radioligand Binding Assays

In a standardized in‑vitro model using rat salivary gland membranes (β1) and reticulocytes (β2), betaxolol displayed a Ki of 23 nM at β1‑adrenoceptors vs. 250 nM for atenolol [1]. Both compounds showed 35‑fold β1‑selectivity in this system, indicating that betaxolol achieves equivalent selectivity with approximately 9‑fold higher binding affinity.

receptor affinity Ki determination rat salivary gland β‑adrenoceptor subtypes

Superior Respiratory Safety: Improved Lung Function When Switching from Timolol to Betaxolol in Glaucoma Patients

In elderly glaucoma patients receiving topical timolol, switching to cardioselective betaxolol produced significant improvements in spirometric parameters: mean peak expiratory flow increased from 278 to 328 L min⁻¹ (p < 0.001), FEV₁ from 1.66 to 1.85 L (p < 0.001), and FVC from 2.40 to 2.64 L (p < 0.001) [1]. These changes reflect the reduction of β2‑mediated bronchoconstriction attributable to betaxolol’s selectivity.

ophthalmic β‑blockers bronchospasm respiratory function glaucoma

Balanced Hepatic/Renal Clearance: Pharmacokinetic Advantage Over Single‑Pathway β‑Blockers

Unlike atenolol (predominantly renal elimination) or propranolol (extensive hepatic metabolism), betaxolol is cleared via both hepatic and renal routes, placing it in an intermediate pharmacokinetic category alongside bisoprolol and pindolol [1]. Its clearance is significantly altered only in severe hepatic or renal disease, and it demonstrates a low propensity for pharmacokinetic interactions with enzyme inducers or inhibitors [1].

pharmacokinetics hepatic clearance renal clearance drug‑drug interactions

High‑Value Application Scenarios for Betaxolol Hydrochloride Monohydrate Based on Quantitative Evidence


Cardiac‑Selective Pharmacology Studies Requiring Minimal β2 Confounding

Investigators studying β1‑adrenoceptor signaling in isolated cardiac myocytes or perfused heart preparations benefit from betaxolol’s 2.2–2.7‑fold higher β1‑selectivity over atenolol [1], enabling cleaner dissection of β1‑mediated inotropic and chronotropic responses without the confounding influence of β2‑blockade on vascular or bronchial smooth muscle.

Antihypertensive Dose‑Response Modeling with Low Inter‑Subject Variability

Pre‑clinical and translational hypertension researchers can leverage betaxolol’s near‑maximal efficacy at the lowest dose tier and its 19 % inter‑individual response variability (vs. 31 % for atenolol) to design studies with smaller sample sizes and greater statistical power [2].

Ophthalmic Formulation Development and Glaucoma Model Studies

Betaxolol hydrochloride monohydrate is the active entity in the marketed Betoptic S® suspension. Its demonstrated improvement in pulmonary function when substituted for timolol (peak flow +50 L min⁻¹, FEV₁ +0.19 L) [3] supports its use in ophthalmic research where respiratory safety is a concern, and its compendial monograph identity ensures batch‑to‑batch reproducibility for formulation development [4].

Analytical Reference Standard and Bioanalytical Method Validation

The USP‑defined specifications—melting range 113–117 °C, loss on drying ≤1.0 %, and chromatographic purity requirements—make betaxolol hydrochloride monohydrate a reliable reference standard for HPLC‑UV method development, dissolution testing, and bioequivalence studies [4].

Quote Request

Request a Quote for Betaxolol hydrochloride monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.